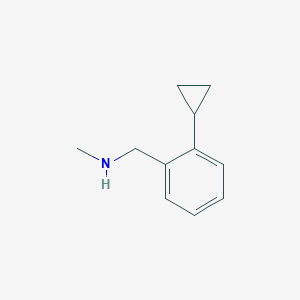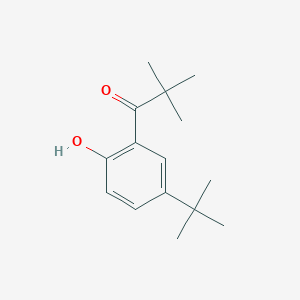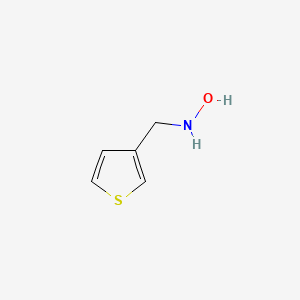
1-(2-cyclopropylphenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclopropylphenyl)-N-methylmethanamine is an organic compound that features a cyclopropyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine typically involves the following steps:
Formation of the Cyclopropylphenyl Intermediate: The initial step involves the formation of 2-cyclopropylphenyl bromide from 2-bromophenyl cyclopropane through a bromination reaction.
Amination Reaction: The 2-cyclopropylphenyl bromide is then subjected to a nucleophilic substitution reaction with methylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Cyclopropylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclopropylphenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-cyclopropylphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The compound may act by modulating specific pathways or inhibiting certain enzymes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Cyclopropylphenyl)ethanone: Similar in structure but with an ethanone group instead of a methylmethanamine moiety.
2-Cyclopropylphenyl bromide: A precursor in the synthesis of 1-(2-cyclopropylphenyl)-N-methylmethanamine.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine, similar to the target compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group introduces strain and reactivity, while the methylmethanamine moiety provides potential sites for further chemical modifications.
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
1-(2-cyclopropylphenyl)-N-methylmethanamine |
InChI |
InChI=1S/C11H15N/c1-12-8-10-4-2-3-5-11(10)9-6-7-9/h2-5,9,12H,6-8H2,1H3 |
InChI-Schlüssel |
WGNZAJBZEIFDAF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC=CC=C1C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)








![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)


